molecular formula C13H9F2NO B11873856 1-(Difluoromethoxy)naphthalene-3-acetonitrile

1-(Difluoromethoxy)naphthalene-3-acetonitrile

Cat. No.: B11873856
M. Wt: 233.21 g/mol
InChI Key: QLWADGGHEGHLBT-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)naphthalene-3-acetonitrile is a chemical compound with the molecular formula C13H9F2NO It is characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, with an acetonitrile group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)naphthalene-3-acetonitrile typically involves the reaction of 1-naphthol with difluoromethyl ether in the presence of a base to form 1-(difluoromethoxy)naphthalene. This intermediate is then subjected to a cyanation reaction using a suitable cyanating agent, such as copper(I) cyanide, to introduce the acetonitrile group at the 3-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethoxy)naphthalene-3-acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Naphthoquinones.

    Reduction: Primary amines.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

1-(Difluoromethoxy)naphthalene-3-acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)naphthalene-3-acetonitrile involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The acetonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(Methoxy)naphthalene-3-acetonitrile: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    1-(Trifluoromethoxy)naphthalene-3-acetonitrile: Contains a trifluoromethoxy group, which can significantly alter its chemical properties.

    1-(Difluoromethoxy)naphthalene-2-acetonitrile: The acetonitrile group is at the 2-position instead of the 3-position.

Uniqueness: 1-(Difluoromethoxy)naphthalene-3-acetonitrile is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C13H9F2NO

Molecular Weight

233.21 g/mol

IUPAC Name

2-[4-(difluoromethoxy)naphthalen-2-yl]acetonitrile

InChI

InChI=1S/C13H9F2NO/c14-13(15)17-12-8-9(5-6-16)7-10-3-1-2-4-11(10)12/h1-4,7-8,13H,5H2

InChI Key

QLWADGGHEGHLBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2OC(F)F)CC#N

Origin of Product

United States

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